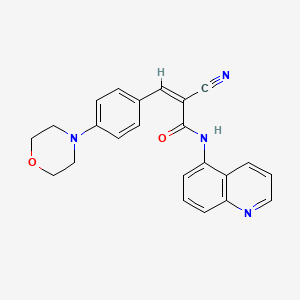

tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

- The structural properties of tert-butyl carbamate derivatives, including tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate, have been extensively studied. For instance, the crystal structures of chlorodiacetylene and iododiacetylene derivatives have been analyzed, revealing simultaneous hydrogen and halogen bonds involving the carbonyl group, which plays a crucial role in the crystal packing and molecular interactions of these compounds (Baillargeon et al., 2017). Another study highlighted the synthesis and structural characterization of tert-butyl carbamate derivatives, where the crystal packing exhibited an interplay of various hydrogen bonds, assembling the molecules into a three-dimensional architecture (Das et al., 2016).

Synthetic Applications

- Tert-butyl carbamate derivatives have been utilized in various synthetic applications. They have been employed as substrates for the preparation of different organic compounds, showcasing their versatility in chemical synthesis. For example, tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates were used in the preparation of thieno[3,2-b]pyrroles and 5,6-dihydrothieno[3,2-b]pyrroles, demonstrating the utility of these compounds in constructing complex organic structures (Brugier et al., 2001).

Catalysis and Chemical Transformations

- The reactivity and catalytic applications of tert-butyl carbamate derivatives are notable in the field of chemistry. These compounds have been used in various chemical transformations, including cycloaddition reactions and catalytic processes. For instance, Cu(I)-catalyzed [3+2] cycloadditions of tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate to azomethine imines have been reported, illustrating the catalytic potential of these compounds in facilitating regio- and stereo-selective cycloaddition reactions (Pušavec et al., 2014).

Pharmaceutical Intermediate Synthesis

- Tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate derivatives have been utilized as intermediates in the synthesis of biologically active compounds. For example, the synthesis of Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the production of biologically active molecules such as omisertinib (AZD9291), highlights the significance of these compounds in pharmaceutical synthesis (Zhao et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(2-bromo-5-methyl-1,3-thiazol-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S/c1-5-6(11-7(10)15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPWJRKUJSYDPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-Difluorophenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2383495.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(4R,5'R,6R,7S,8S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2383503.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate](/img/structure/B2383506.png)